molecular formula C17H16ClN5O3S B2496787 ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate CAS No. 893919-97-6

ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate

Cat. No.: B2496787
CAS No.: 893919-97-6
M. Wt: 405.86
InChI Key: SMROVWNLHCVETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its structural resemblance to purines and associated pharmacological activities such as antitumor and kinase inhibitory effects . The compound is distinguished by a 3-chlorophenyl substitution at the pyrazole N1 position, a sulfanyl-linked acetamido group at the pyrimidine C4 position, and an ethyl acetate ester. These modifications influence its physicochemical properties, bioavailability, and target interactions. The pyrazolo[3,4-d]pyrimidine core is widely explored in medicinal chemistry, with derivatives often evaluated for anticancer, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMROVWNLHCVETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Introduction of the sulfanyl group: The resulting pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol reagent, such as thiourea, to introduce the sulfanyl group.

    Acetamido group formation: The sulfanyl intermediate is further reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamido group.

    Esterification: Finally, the compound is esterified with ethanol to yield the desired this compound.

Chemical Reactions Analysis

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Anticancer Properties : Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate has demonstrated promising anticancer activity. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key kinases involved in cancer progression. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory effects against lung cancer cells (A549) with IC50 values indicating strong potential for therapeutic applications .

Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties. Similar pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against pathogens such as Mycobacterium tuberculosis, suggesting that this compound could be explored for its potential in treating infectious diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that incorporate standard organic reactions such as nucleophilic substitutions and acylation. The compound can undergo various chemical reactions including:

  • Oxidation : Can be oxidized to form sulfoxides and sulfones using oxidizing agents.
  • Reduction : Can be reduced to yield corresponding alcohols.
  • Substitution : Undergoes nucleophilic substitution reactions targeting ester and amide functionalities .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), derivatives were found to be non-toxic at concentrations effective against bacterial strains .
  • Antitubercular Activity : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the presence of the chlorophenyl group enhances its binding affinity to specific receptors, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can be contextualized by comparing it to analogs with variations in substituents, core modifications, or biological profiles. Below is a detailed analysis:

Substituent Variations on the Pyrazole Ring

  • 4-Fluorophenyl Analog: 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide () replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety. The electron-withdrawing fluorine atom enhances metabolic stability but may reduce solubility compared to the chloro-substituted derivative.
  • 4-Chlorophenyl Analog : 2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-isopropylphenyl)acetamide () shares the chlorophenyl group but differs in substitution position (para vs. meta). The isopropylphenyl acetamide introduces steric bulk, which could hinder binding to flat enzymatic pockets compared to the smaller ethyl acetate group in the target compound .

Modifications in the Sulfanyl-Acetamido Side Chain

  • Ethyl Ester Derivatives : Ethyl 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate () lacks the sulfanyl-acetamido linker but retains the ethyl ester. This simplification reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the target compound’s dual functional groups (ester and amide) .
  • Benzo[d]oxazole Derivatives: Compounds like 2-((1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole () replace the acetamido group with a benzooxazole ring.

Core Structure Modifications

  • Cyclopenta-Thieno-Pyrimidine Hybrid: Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () incorporates a fused cyclopenta-thieno ring system.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
This compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, sulfanyl-acetamido-ethyl ester Potential kinase inhibition (inferred from core) Target
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, trifluoromethoxy-phenyl acetamide Enhanced metabolic stability
Ethyl 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Pyrazolo[3,4-d]pyrimidinone Phenyl, ethyl ester (no sulfanyl-acetamido) Simplified structure, reduced H-bonding capacity
2-((1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole Pyrazolo[3,4-d]pyrimidine Propargyl, benzo[d]oxazole-thio Rigid aromatic system, improved π-π interactions
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-...thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno-pyrimidine 4-Chlorophenyl, tetrahydro-cyclopenta-thieno ring Enhanced selectivity, synthetic complexity

Biological Activity

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure incorporating a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions starting from ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine, leading to various derivatives that exhibit significant biological activities.

2. Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown marked inhibition of cancer cell proliferation across various lines:

Compound Cell Line IC50 (µM) Mechanism
1dMCF-71.74Inhibition of proliferation
7fMCF-70.31Induction of apoptosis via caspase activation
1A549Not specifiedEukaryotic protein kinase inhibition

The compound's mechanism of action often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which plays a vital role in DNA synthesis and cellular proliferation .

3. Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives against various bacterial strains. For example, studies targeting Staphylococcus aureus and Escherichia coli have shown promising results:

Compound Bacterial Strain Activity
Compound 1S. aureusSignificant inhibition
Compound 2E. coliModerate inhibition

These findings suggest that the incorporation of pyrazolo[3,4-d]pyrimidine structures can enhance both anticancer and antibacterial activities, making them suitable candidates for dual-action therapeutic agents .

Case Study 1: Dual Action in Cancer Patients

A study investigated the efficacy of a series of pyrazolo[3,4-d]pyrimidines in cancer patients undergoing chemotherapy. The results indicated that compounds with both anticancer and antibacterial properties reduced the incidence of infections during treatment, highlighting their potential as multi-functional agents .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that certain derivatives could induce pro-apoptotic pathways while suppressing anti-apoptotic signals in cancer cells. For instance, compound 7f was found to significantly upregulate Bax and downregulate Bcl-2 in MCF-7 cells, leading to enhanced apoptosis .

5. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its multifaceted biological activities. Its potential as an anticancer agent combined with antimicrobial properties positions it uniquely for further development and clinical application.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate?

  • Methodological Answer : The synthesis typically involves coupling 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with ethyl 2-chloroacetamidoacetate under basic conditions. Key steps include:

  • Thioether formation : Reacting the pyrazolo-pyrimidine thiol with α-chloroacetamides in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base at reflux temperatures (60–80°C) for 6–12 hours .
  • Solvent optimization : DMF or toluene is preferred to stabilize intermediates and minimize side reactions .
  • Purification : Recrystallization from ethanol or column chromatography yields >75% purity .

Q. How can structural integrity be confirmed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the pyrazolo-pyrimidine core (e.g., aromatic protons at δ 8.2–8.5 ppm) and the acetamidoacetate side chain (methylene groups at δ 4.1–4.3 ppm) .
  • X-ray crystallography : Resolve the 3D structure to confirm substituent positions and hydrogen bonding patterns, particularly for the sulfanyl and chlorophenyl groups .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 460.8 [M+H]+^+) .

Q. What solvents and catalysts are critical for its synthesis?

  • Methodological Answer :

  • Solvents : DMF ensures solubility of polar intermediates; toluene is used for reflux reactions requiring inert conditions .
  • Catalysts/Bases : Anhydrous K2_2CO3_3 or NaH facilitates deprotonation and nucleophilic substitution during thioether formation .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfanyl group substitution .
  • Reaction path optimization : Combine computational screening (e.g., via Gaussian or ORCA) with experimental validation to identify optimal temperatures and solvent systems .
  • Example : Simulations of the thioether bond formation step can reduce trial-and-error by 40% in derivative synthesis .

Q. What strategies address low yields in the acylation step during synthesis?

  • Methodological Answer :

  • Activation of carboxylates : Use coupling agents like HATU or DCC to enhance reactivity of the acetamido group .
  • Temperature control : Maintain 0–5°C during acylation to suppress hydrolysis of the ester group .
  • Byproduct analysis : Monitor reaction progress via TLC or HPLC to detect competing pathways (e.g., over-acylation) .

Q. How do structural modifications (e.g., chlorophenyl vs. methoxyphenyl) affect bioactivity?

  • Methodological Answer :

  • SAR studies : Compare IC50_{50} values against kinase targets (e.g., EGFR or CDK2) using:
  • In vitro assays : Fluorescence polarization assays with ATP-competitive inhibitors .
  • Docking studies : AutoDock Vina or Schrödinger to predict binding affinity changes due to electron-withdrawing (Cl) vs. electron-donating (OCH3_3) groups .
  • Data : Chlorophenyl derivatives show 3–5× higher kinase inhibition than methoxyphenyl analogs due to enhanced hydrophobic interactions .

Q. How to resolve contradictions in reported bioactivity data across similar pyrazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare published IC50_{50} values, accounting for variations in assay conditions .
  • Case study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition) may arise from differences in compound purity (>95% vs. <90%) .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light.
  • HPLC-MS/MS : Identify hydrolysis products (e.g., free thiol or acetamide fragments) with a C18 column and 0.1% formic acid mobile phase .
  • Kinetic analysis : Calculate degradation half-life (t1/2_{1/2}) using first-order kinetics; typical t1/2_{1/2} in plasma is 2–4 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.